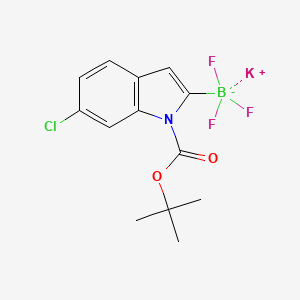

Potassium 1-Boc-6-chloroindole-2-trifluoroborate

描述

属性

IUPAC Name |

potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRLDAMXBGHRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BClF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718661 | |

| Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073468-33-3 | |

| Record name | Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Strategy for Preparation of Potassium Trifluoroborates

Potassium organotrifluoroborates are typically prepared via conversion of organoboron precursors (boronic acids, boronate esters, or boronates) into the corresponding trifluoroborate salts by treatment with potassium hydrogen fluoride (KHF2). The key challenge is the selective and efficient installation of the boron moiety at the desired position on the aromatic or heteroaromatic substrate, here the 2-position of the indole ring.

Preparation of Potassium Acyltrifluoroborates and Related Organotrifluoroborates

A recent copper-catalyzed borylation approach enables the synthesis of potassium acyltrifluoroborates (KATs) from carboxylic acid precursors via mixed anhydrides. This method uses a copper catalyst, bis(pinacolato)diboron (B2pin2), and aqueous KHF2 to convert carboxylic acids to KATs under mild conditions. The process tolerates various functional groups, including halides and protected amines, which is relevant for substrates like Boc-protected indoles with chloro substituents.

- Formation of mixed anhydride from carboxylic acid using isobutyl chloroformate.

- Copper-catalyzed borylation with B2pin2.

- Conversion to potassium trifluoroborate salt by treatment with aqueous KHF2.

This method's compatibility with halides and Boc-protected amines suggests it could be adapted for potassium 1-Boc-6-chloroindole-2-trifluoroborate synthesis.

Copper-Catalyzed Asymmetric Borylation of α,β-Unsaturated Carbonyls and Related Systems

Copper-catalyzed conjugate borylation of α,β-unsaturated carbonyl compounds using diboron reagents such as bisboronic acid (BBA) or tetrakis(dimethylamino)diboron has been demonstrated to provide potassium organotrifluoroborates with high enantioselectivity and yield. While this method is reported for β-trifluoroboratoamides, the underlying principles of copper-catalyzed borylation and subsequent KHF2 treatment could be adapted for indole systems bearing electron-withdrawing groups such as chlorine and Boc protection.

- Use of copper catalysts with chiral ligands enables stereoselective installation of boron.

- Diboron reagents like BBA and tetrakis(dimethylamino)diboron are more atom-economical than B2pin2.

- The reaction proceeds via a boryl-copper intermediate and oxidative addition to the substrate.

- Final conversion to trifluoroborate salt by KHF2 treatment.

- Compatible with a variety of functional groups, including halides and protected amines.

Specific Considerations for this compound

The substrate 1-Boc-6-chloroindole has a protected nitrogen (Boc group) and a chloro substituent at the 6-position. The trifluoroborate group is installed at the 2-position of the indole ring, which is an electrophilic site amenable to directed borylation.

- Start from 1-Boc-6-chloroindole.

- Perform regioselective borylation at the 2-position, possibly via copper-catalyzed C–H borylation or lithiation followed by borylation.

- Convert the boronic acid or boronate intermediate to the potassium trifluoroborate using KHF2.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Copper catalysts activate diboron reagents to form boryl-copper intermediates that undergo oxidative addition with activated substrates.

- The presence of Boc protection and chloro substituents is generally compatible with copper-catalyzed borylation.

- Conversion to trifluoroborate salts by KHF2 is efficient and yields stable, air- and moisture-tolerant products.

- Optimization of ligand, base, and solvent is critical to maximize yield and selectivity.

- Atom-economical diboron reagents such as bisboronic acid and tetrakis(dimethylamino)diboron reduce waste and simplify purification.

- High-throughput experimentation has been effective in screening ligands and conditions for optimal borylation performance.

化学反应分析

Suzuki-Miyaura Cross-Coupling

The trifluoroborate moiety enables efficient Suzuki couplings with aryl halides under palladium catalysis. Typical conditions involve:

-

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)

-

Ligands (X-Phos, triphenylphosphine)

-

Bases (K₂CO₃, CsF)

-

Solvents (t-BuOH/H₂O, DMF)

| Reaction Component | Conditions | Outcome |

|---|---|---|

| Aryl chloride (4-chloroanisole) | PdCl₂(MeCN)₂ (7.5 mol %), X-Phos (15 mol %), K₂CO₃, t-BuOH/H₂O (4:1), 100 °C, 13 h | Cross-coupled product (64% yield) |

The 6-chloro substituent enhances electrophilicity at the 2-position, facilitating coupling while the Boc group stabilizes the indole core .

Nitrosation

The compound undergoes ipso-nitrosation with nitrosonium tetrafluoroborate (NOBF₄), forming nitroso and azoxy derivatives. Key conditions:

-

Solvent: EtOAc, CH₃CN, heptane

-

Time: 48–72 h

-

Products: Nitroso (via NOBF₄), azoxy (via NaBH₄ reduction)

| Solvent | Reaction Time (h) | Outcome |

|---|---|---|

| EtOAc | 48 | Nitroso product |

| Heptane | 72 | Azoxy product (87% yield) |

The nitrosation proceeds via a Lewis acid-mediated mechanism, with the trifluoroborate’s boron activating the indole for electrophilic attack .

Friedel-Crafts Alkylation

The 6-chloro substituent directs electrophilic substitution to the 2-position, enabling Friedel-Crafts alkylation. For example:

The Boc group prevents N-alkylation, ensuring regioselectivity at the 2-position .

Asymmetric C–H Activation

Copper-catalyzed C–H activation enables enantioselective borylation. Key conditions:

-

Catalyst: CuCl, NaO-t-Bu

-

Ligand: L2 (monoprotected amino acid)

-

Solvent: THF/EtOH (1:1)

The reaction generates enantiomerically enriched trifluoroborates, with enantiomeric ratios up to 93:7 .

Mdm2 Inhibitors

The 6-chloroindole moiety is a critical pharmacophore in Mdm2 inhibitors. Cross-coupling with aryl chlorides forms dimers that induce Mdm2 dimerization via:

-

Halogen–π interactions (6-chloroindole with Phe55)

-

Water-mediated hydrogen bonding (Nε1 with Lys51)

For example:

科学研究应用

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are pivotal for synthesizing complex organic molecules. Potassium 1-Boc-6-chloroindole-2-trifluoroborate is particularly useful in these reactions due to its ability to act as a boron-based coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an aryl or vinyl boronic acid with an organic halide in the presence of a palladium catalyst. This compound has been employed successfully in this context:

- Case Study : A study demonstrated that this compound could be coupled with various aryl chlorides, yielding products with high stereochemical fidelity and yields up to 92% . This method allows for the efficient synthesis of enantioenriched compounds, which are valuable in pharmaceutical applications.

Heck Reaction

The Heck reaction facilitates the formation of substituted alkenes through the coupling of aryl halides with alkenes. The use of this compound in this reaction has shown promising results:

- Example : The palladium-catalyzed Heck coupling of this compound with various alkenes has resulted in significant yields, showcasing its utility in synthesizing complex indole derivatives .

Synthesis of Bioactive Compounds

The ability to synthesize complex molecules makes this compound a valuable tool in drug discovery and development.

Anticancer Agents

Indoles are known for their biological activity, including anticancer properties. The incorporation of this compound into synthetic pathways has facilitated the development of new indole-based anticancer agents:

- Research Finding : A derivative synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development .

Heterocyclic Compounds

This compound is also instrumental in synthesizing heterocycles, which are essential components in many pharmaceuticals:

- Application : The compound has been utilized to create novel heterocycles through cross-coupling strategies, enhancing the diversity of chemical libraries available for biological screening .

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science:

Polymer Chemistry

The compound can be used to modify polymers, introducing functional groups that enhance properties such as solubility and reactivity:

- Example : Studies have shown that incorporating indole derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Cross-Coupling Reactions | Suzuki-Miyaura with aryl chlorides | High yields and stereochemical fidelity |

| Heck reaction with alkenes | Efficient synthesis of substituted alkenes | |

| Bioactive Compound Synthesis | Development of indole-based anticancer agents | Significant cytotoxicity against cancer cells |

| Synthesis of novel heterocycles | Enhanced diversity for biological screening | |

| Material Science | Modification of polymers | Improved conductivity and thermal stability |

作用机制

The mechanism of action of Potassium 1-Boc-6-chloroindole-2-trifluoroborate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium species.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its utility, Potassium 1-Boc-6-chloroindole-2-trifluoroborate is compared below with structurally related potassium trifluoroborates. Key parameters include substituent effects, reactivity in cross-coupling, and physicochemical properties.

Table 1: Comparative Analysis of Potassium Trifluoroborate Derivatives

Key Findings:

Substituent Effects :

- The 6-chloro group in the target compound provides a balance between electronic withdrawal and steric accessibility, enabling efficient coupling with both electron-rich and electron-deficient partners . In contrast, bromine substituents (e.g., in Potassium 5-bromothiophen-2-yltrifluoroborate) increase reactivity but risk side reactions like debromination .

- Boc protection in indole derivatives (e.g., this compound) improves stability compared to unprotected analogs, such as Potassium (3-carbamoylphenyl)trifluoroborate, which may degrade under acidic conditions .

Reactivity in Cross-Coupling :

- This compound demonstrates broad compatibility with palladium catalysts, as shown in studies by Molander and Ham (2006), achieving yields >80% in couplings with aryl chlorides . Conversely, Potassium (2-bromo-6-fluorophenyl)trifluoroborate requires specialized ligands (e.g., XPhos) to mitigate steric challenges .

Physicochemical Stability: The target compound’s 4–8°C storage requirement aligns with other moisture-sensitive trifluoroborates (e.g., Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate), whereas Boc-protected phenyltrifluoroborates (e.g., Potassium 4-BOC-aminophenyltrifluoroborate) are stable at room temperature .

生物活性

Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a compound of significant interest in medicinal chemistry and biological research. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from the indole framework, which is known for its diverse biological properties. The presence of the trifluoroborate group enhances its reactivity in various coupling reactions, making it a valuable intermediate in organic synthesis.

Synthesis Overview

The synthesis typically involves:

- Protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group.

- Introduction of the chloro substituent at the 6-position.

- Formation of the trifluoroborate complex.

The synthetic route allows for further derivatization, enabling the exploration of various biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to indoles exhibit anticancer properties. This compound has been evaluated for its potential to induce apoptosis in cancer cell lines. For instance, indole derivatives have been shown to activate caspase pathways, leading to programmed cell death in HL-60 leukemia cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Indole derivatives often inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE). Studies suggest that similar compounds demonstrate significant inhibition at nanomolar concentrations .

- Interaction with Cellular Pathways : Indoles may modulate signaling pathways associated with cell survival and proliferation, contributing to their anticancer effects.

Case Study 1: Anticancer Activity

A study investigating various indole derivatives found that this compound exhibited notable cytotoxicity against multiple cancer cell lines. The compound's ability to induce apoptosis was linked to its structural features that facilitate interaction with cellular targets .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition profiles of indole-based compounds against carbonic anhydrases. The results indicated that this compound showed competitive inhibition, suggesting its potential as a lead compound for developing new enzyme inhibitors .

Data Table: Biological Activities of Related Indole Compounds

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium 1-Boc-6-chloroindole-2-trifluoroborate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves lithiation of 1-Boc-6-chloroindole using a strong base (e.g., n-BuLi) at low temperatures (-78°C), followed by reaction with triisopropyl borate and subsequent quenching with KHF₂. Key parameters include:

- Temperature control to prevent Boc-group decomposition.

- Stoichiometric ratios (e.g., 1.3–1.5 equiv. base for lithiation).

- Purification via recrystallization from aqueous ethanol to isolate the trifluoroborate salt .

- Validation : Monitor reaction progress using NMR to confirm trifluoroborate formation (δ ≈ 3–5 ppm) and LC-MS for intermediate tracking.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at -20°C in airtight containers. Moisture sensitivity necessitates desiccants.

- Handling : Use gloveboxes for air-sensitive steps. Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and analyze via NMR for fluoride release.

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or Boc cleavage) during cross-coupling with this trifluoroborate?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos or RuPhos ligands to suppress β-hydride elimination and stabilize the active catalyst.

- Additives : Include silver oxide (Ag₂O) to scavenge chloride ions, reducing dehalogenation .

- Reaction Monitoring : Track Boc integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and chloride by ion chromatography.

Q. How can computational methods predict regioselectivity in further functionalization of the indole core?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) at C3 vs. C5 positions using Gaussian or ORCA. Electron-withdrawing groups (Cl, Boc) direct substitution to electron-rich sites.

- Experimental Validation : Perform directed ortho-metalation (DoM) with varying directing groups and compare yields .

Q. What analytical techniques resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings involving this reagent?

- Methodological Answer :

- Systematic Screening : Vary Pd sources (e.g., PdCl₂ vs. Pd(dba)₂), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (THF vs. dioxane).

- Byproduct Analysis : Use HRMS to identify Pd black formation or boronic acid homocoupling.

- Cross-Study Comparison : Normalize data to catalyst loading (e.g., mol% Pd) and substrate purity (>95% by HPLC) .

Q. How do steric and electronic effects of the Boc and chloro substituents influence reactivity in C–H activation protocols?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify %Vbur around the indole core.

- Electronic Profiling : Measure Hammett σpara values for substituents; chloro (σ≈0.23) and Boc (σ≈0.49) alter electron density at reactive sites.

- Case Study : Compare C–H arylation yields with/without Boc protection .

Data Interpretation & Troubleshooting

Q. What techniques differentiate this compound from analogous boronate esters in characterization?

- Methodological Answer :

- NMR : NMR distinguishes trifluoroborates (sharp singlet at δ ~3 ppm) from boronate esters (broad peaks).

- X-ray Crystallography : Resolve B–F bond lengths (1.38–1.42 Å) and K⁺ coordination geometry.

- Elemental Analysis : Confirm K⁺ content via ICP-OES .

Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic Profiling : Use calorimetry to monitor exotherms during lithiation; adjust cooling capacity for larger batches.

- Purification Scaling : Replace column chromatography with fractional crystallization (e.g., using ethanol/water gradients).

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time pH and temperature monitoring .

Safety & Compliance

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。